molecular formula C7H12FeO5+2 B14634295 Iron(2+);2-(1-methoxyethyl)butanedioic acid

Iron(2+);2-(1-methoxyethyl)butanedioic acid

Cat. No.: B14634295
M. Wt: 232.01 g/mol
InChI Key: ZLJFOFQEJICJIZ-UHFFFAOYSA-N
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Description

Iron(2+);2-(1-methoxyethyl)butanedioic acid is a coordination compound that combines iron in its +2 oxidation state with 2-(1-methoxyethyl)butanedioic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of iron(2+) makes it a valuable compound for studying redox reactions and its interactions with organic ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron(2+);2-(1-methoxyethyl)butanedioic acid typically involves the reaction of iron(2+) salts, such as iron(2+) sulfate or iron(2+) chloride, with 2-(1-methoxyethyl)butanedioic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to facilitate the formation of the coordination complex. The reaction mixture is then heated to promote the formation of the desired compound, followed by purification through crystallization or other separation techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of iron(2+) salt and the solvent system can vary depending on the desired purity and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure efficient production. The final product is typically purified using techniques such as recrystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

Iron(2+);2-(1-methoxyethyl)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The iron(2+) center can be oxidized to iron(3+) under appropriate conditions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced back to iron(2+) using reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligand exchange reactions can occur, where the 2-(1-methoxyethyl)butanedioic acid ligand is replaced by other ligands, such as ethylenediamine or bipyridine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen in acidic or basic media.

    Reduction: Sodium borohydride, hydrazine, and other reducing agents in aqueous or alcoholic solutions.

    Substitution: Various ligands in the presence of coordinating solvents like ethanol or acetonitrile.

Major Products

    Oxidation: Iron(3+) complexes with modified ligands.

    Reduction: Regeneration of the iron(2+) complex.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Iron(2+);2-(1-methoxyethyl)butanedioic acid has several scientific research applications:

    Chemistry: Used as a model compound to study redox reactions and coordination chemistry.

    Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.

    Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in drug delivery systems.

    Industry: Utilized in catalysis, particularly in redox reactions and as a precursor for other iron-containing compounds.

Mechanism of Action

The mechanism of action of Iron(2+);2-(1-methoxyethyl)butanedioic acid involves its ability to undergo redox reactions, where the iron(2+) center can be oxidized or reduced. This redox activity is crucial for its interactions with biological molecules and its potential therapeutic effects. The compound can interact with various molecular targets, including enzymes and proteins involved in iron metabolism and transport pathways.

Comparison with Similar Compounds

Iron(2+);2-(1-methoxyethyl)butanedioic acid can be compared with other iron(2+) coordination compounds, such as:

    Iron(2+);ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with strong binding affinity for iron(2+).

    Iron(2+);citrate: Commonly used in biological studies for its role in iron transport and metabolism.

    Iron(2+);oxalate: Known for its redox properties and use in various chemical reactions.

The uniqueness of this compound lies in its specific ligand structure, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H12FeO5+2

Molecular Weight

232.01 g/mol

IUPAC Name

iron(2+);2-(1-methoxyethyl)butanedioic acid

InChI

InChI=1S/C7H12O5.Fe/c1-4(12-2)5(7(10)11)3-6(8)9;/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11);/q;+2

InChI Key

ZLJFOFQEJICJIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC(=O)O)C(=O)O)OC.[Fe+2]

Origin of Product

United States

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